3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate
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Overview
Description
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate is a complex organic compound that features a benzothiazole ring fused with a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The reaction is usually carried out in an organic solvent such as dioxane, with a base like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of less hazardous solvents and reagents, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles like amines or alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Carbamate derivatives
Scientific Research Applications
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The carbamate group may also interact with other molecular pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide
- 2-(2-oxo-benzothiazol-3-yl)-N-propyl-acetamide
Uniqueness
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate stands out due to its unique combination of a benzothiazole ring and a carbamate group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in other similar compounds .
Properties
CAS No. |
199172-94-6 |
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Molecular Formula |
C17H15ClN2O3S |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
3-(3-oxo-1,2-benzothiazol-2-yl)propyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-5-3-6-13(11-12)19-17(22)23-10-4-9-20-16(21)14-7-1-2-8-15(14)24-20/h1-3,5-8,11H,4,9-10H2,(H,19,22) |
InChI Key |
MUELGJWYYHAFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCOC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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